Ethametsulfuron-methyl

Description

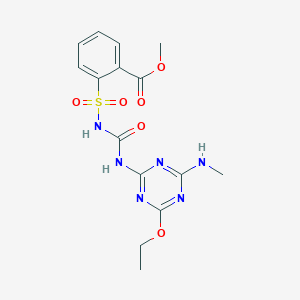

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINJLDJMHCUBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034573 | |

| Record name | Ethametsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97780-06-8 | |

| Record name | Ethametsulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97780-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethametsulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097780068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethametsulfuron-methyl (ISO); methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMETSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54ZP2XRYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethametsulfuron-methyl: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the herbicide Ethametsulfuron-methyl. Detailed experimental methodologies for key analytical procedures are provided, and core concepts are visualized through diagrams to facilitate understanding.

Chemical Identity and Structure

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] It is primarily used to control broadleaf weeds in crops such as oilseed rape (canola) and fodder rape.[3]

Chemical Structure:

The molecular structure of this compound consists of a triazine ring, a sulfonylurea bridge, and a benzoate ester group.[1][3]

References

An In-depth Technical Guide to Ethametsulfuron-methyl (CAS No. 97780-06-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction Ethametsulfuron-methyl, with the Chemical Abstracts Service (CAS) number 97780-06-8, is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] Its primary application is the control of broadleaf weeds in various crops, most notably in oilseed rape (canola).[2] this compound acts systemically, being absorbed through both the foliage and roots of the target plant, and translocating to the growing points.[2][3] Its mode of action involves the inhibition of a key enzyme essential for plant growth, making it a potent tool in modern agriculture. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, toxicological profile, and relevant experimental protocols.

Physicochemical Properties

This compound is a white, odorless crystalline solid.[1] Its key physical and chemical properties are summarized below, providing essential data for laboratory handling, formulation development, and environmental fate modeling.

| Property | Value | Reference |

| CAS Registry Number | 97780-06-8 | [1] |

| IUPAC Name | methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate | [4] |

| Chemical Formula | C₁₅H₁₈N₆O₆S | [5] |

| Molecular Weight | 410.41 g/mol | [6] |

| Melting Point | 192-196 °C | [6] |

| Physical State | Solid | [1][6] |

| Water Solubility | 223 mg/L (at 20 °C) | [7] |

| Density | 1.60 g/cm³ | [1] |

Mechanism of Action: ALS Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2][8] These amino acids are fundamental building blocks for protein synthesis and are crucial for cell division and plant growth.[9]

By binding to the ALS enzyme, this compound blocks the catalytic process, leading to a deficiency in these essential amino acids.[3][10] This rapidly halts cell division and growth in susceptible plants.[2] Visible symptoms, such as growth stagnation, yellowing of leaves (chlorosis), and eventual necrosis, typically appear within days, with complete weed death occurring in one to three weeks.[2] Because mammals lack the ALS enzyme, this specific mode of action contributes to the herbicide's low mammalian toxicity.[10]

References

- 1. epa.gov [epa.gov]

- 2. pomais.com [pomais.com]

- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. This compound | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: DPX-A7881) [sitem.herts.ac.uk]

- 6. aksci.com [aksci.com]

- 7. This compound (Ref: DPX-A7881)-Pesticide database [wppdb.com]

- 8. pnas.org [pnas.org]

- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 10. waterquality.gov.au [waterquality.gov.au]

An In-depth Technical Guide to Ethametsulfuron-methyl: A Sulfonylurea Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective against a wide spectrum of broadleaf weeds, particularly in oilseed rape (canola) crops.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, herbicidal efficacy, and environmental fate. Detailed experimental protocols for key assays and analyses are provided, along with visual representations of its biochemical pathway and experimental workflows to support researchers and professionals in the field.

Physicochemical Properties

This compound is a white crystalline solid with the chemical formula C₁₅H₁₈N₆O₆S.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate | [1] |

| CAS Number | 97780-06-8 | [1] |

| Molecular Weight | 410.4 g/mol | [1] |

| Melting Point | 194 °C | [3] |

| Water Solubility | Moderately soluble | [4] |

| Vapor Pressure | 5.8 x 10⁻¹⁵ mm Hg | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.89 at pH 7 | [3] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the sulfonylurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] ALS (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[5][6][7][8] This enzyme is found in plants and microorganisms but not in animals, which makes it an effective and selective target for herbicides.[4]

The inhibition of ALS by this compound leads to a deficiency in these crucial amino acids, which are necessary for protein synthesis and cell growth.[2] Consequently, weed growth is stunted, followed by chlorosis (yellowing) and necrosis (tissue death), ultimately leading to the death of the susceptible plant.[2]

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of branched-chain amino acids and the point of inhibition by this compound.

Caption: Branched-chain amino acid biosynthesis pathway and inhibition by this compound.

Herbicidal Efficacy

This compound is particularly effective for the post-emergence control of broadleaf weeds in oilseed rape.[3] Its efficacy is influenced by the weed species, their growth stage, and environmental conditions.[2]

| Weed Species | Common Name | Efficacy Data | Reference |

| Sinapis arvensis | Wild Mustard | ED₅₀ < 1 g a.i. ha⁻¹ (susceptible) | [9] |

| ED₅₀ > 100 g a.i. ha⁻¹ (resistant) | [9] | ||

| Thlaspi arvense | Field Pennycress | Controlled by this compound | [10] |

| Chenopodium album | Lamb's Quarters | Controlled at rates of 16 g a.i./ha or lower | [3] |

| Amaranthus retroflexus | Redroot Pigweed | Controlled at rates of 16 g a.i./ha or lower | [3] |

| Capsella bursa-pastoris | Shepherd's Purse | Controlled by this compound 75% WDG | [2] |

Experimental Protocols

Determination of Herbicidal Activity (IC₅₀/GR₅₀)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) or the dose required for 50% growth reduction (GR₅₀) of this compound on a target weed species. This method is adapted from standard herbicide bioassay procedures.

Objective: To quantify the herbicidal potency of this compound against a specific weed species.

Materials:

-

This compound analytical standard

-

Seeds of the target weed species (e.g., Sinapis arvensis)

-

Potting medium (soil, sand, and peat mixture)

-

Pots or trays for plant growth

-

Controlled environment growth chamber or greenhouse

-

Analytical balance

-

Volumetric flasks and pipettes

-

Solvent for stock solution (e.g., acetone with a surfactant)

-

Spray chamber or hand sprayer for herbicide application

-

Deionized water

Procedure:

-

Plant Preparation:

-

Sow seeds of the target weed species in pots filled with the potting medium.

-

Grow the plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

-

Water the plants as needed to maintain optimal growth.

-

-

Herbicide Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the stock solution to create a range of treatment concentrations. A typical range might span several orders of magnitude (e.g., 0.01, 0.1, 1, 10, 100 g a.i./ha).

-

Include a control group that is treated with the solvent and surfactant only.

-

-

Herbicide Application:

-

Randomly assign plants to different treatment groups, including the control.

-

Apply the herbicide solutions to the plants using a calibrated spray chamber or hand sprayer to ensure uniform coverage.

-

-

Incubation and Observation:

-

Return the treated plants to the controlled environment.

-

Observe the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

-

Data Collection and Analysis:

-

At a predetermined time point (e.g., 21 days after treatment), harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

-

Record the dry weight for each plant.

-

Calculate the percent growth inhibition for each treatment concentration relative to the control.

-

Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ value.

-

Caption: Workflow for determining the herbicidal activity (GR₅₀) of this compound.

Soil Degradation Study

This protocol describes a laboratory-based study to determine the degradation kinetics and half-life (DT₅₀) of this compound in soil, following principles outlined in OECD Guideline 307.

Objective: To evaluate the rate of degradation of this compound in soil under controlled laboratory conditions.

Materials:

-

Radiolabeled ([¹⁴C]) or analytical grade this compound

-

Fresh soil samples from a relevant agricultural region

-

Incubation vessels (e.g., glass flasks with gas-tight seals)

-

Controlled environment incubator

-

Apparatus for trapping volatile degradation products (e.g., CO₂ traps)

-

Analytical instrumentation for quantification (e.g., HPLC-MS/MS or Liquid Scintillation Counter for radiolabeled studies)

-

Standard laboratory glassware and equipment

Procedure:

-

Soil Preparation and Characterization:

-

Collect soil from the field, remove large debris, and sieve (e.g., through a 2 mm sieve).

-

Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

-

Experimental Setup:

-

Weigh a known amount of the prepared soil into each incubation vessel.

-

Apply a known concentration of this compound to the soil surface.

-

If using radiolabeled compound, ensure uniform distribution.

-

Seal the vessels and place them in a dark, temperature-controlled incubator (e.g., 20-25°C).

-

Include control samples (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate vessels.

-

At each sampling point, also collect any trapped volatile products.

-

-

Extraction and Analysis:

-

Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts using HPLC-MS/MS to quantify the concentration of the parent compound and identify major metabolites.

-

If using a radiolabeled compound, quantify the radioactivity in the soil extracts, soil-bound residues, and volatile traps using a Liquid Scintillation Counter.

-

-

Data Analysis:

-

Plot the concentration of this compound remaining in the soil over time.

-

Use appropriate kinetic models (e.g., single first-order, first-order multi-compartment) to fit the degradation data and calculate the degradation rate constant (k) and the half-life (DT₅₀).[11]

-

Caption: Workflow for a laboratory soil degradation study of this compound.

Environmental Fate and Behavior

Soil Degradation

The degradation of this compound in soil is influenced by soil pH, temperature, and microbial activity.[12] In a laboratory study, the half-life of this compound in paddy soil varied significantly with temperature, being over 100 days at 6°C, 16.35 days at 25°C, and 10.35 days at 35°C.[12] A field trial showed a half-life of 34.66 days at a recommended application rate.[12]

Metabolism in Plants

Tolerant plants, such as oilseed rape, rapidly metabolize this compound into herbicidally inactive compounds.[3] The half-life in tolerant oilseed rape is between 1.2 to 2.5 hours, whereas in sensitive weed species, it ranges from 5 to 14 hours.[3] The primary metabolic pathways are O-desethylation and N-desmethylation.[3]

Toxicological Profile

This compound exhibits low acute toxicity to mammals.[13] The acute oral LD₅₀ in rats is >5000 mg/kg, and the dermal LD₅₀ is >2000 mg/kg.[13] It is not considered to be carcinogenic or mutagenic.[13]

Conclusion

This compound is a potent and selective sulfonylurea herbicide with a well-defined mechanism of action. Its efficacy against key broadleaf weeds in oilseed rape is attributed to the inhibition of acetolactate synthase. The selectivity of this compound is primarily due to the rapid metabolic detoxification in tolerant crop species. Understanding its herbicidal properties, environmental fate, and the detailed protocols for its evaluation is crucial for its effective and safe use in agriculture and for the development of new herbicidal compounds. This technical guide provides a foundational resource for researchers and professionals working with this important herbicide.

References

- 1. This compound | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. Ethametsulfuron methyl metabolism and crop selectivity in spring oilseed rape (Brassica napus L.) [agris.fao.org]

- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 7. EC 2.2.1.6 [iubmb.qmul.ac.uk]

- 8. ENZYME - 2.2.1.6 acetolactate synthase [enzyme.expasy.org]

- 9. Metabolism-based resistance of a wild mustard (Sinapis arvensis L.) biotype to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. List of Herbicide Resistant Weeds by Weed Species [weedscience.com]

- 11. epa.gov [epa.gov]

- 12. Dynamics of this compound Residue in Paddy Soils Revealed by HPLC-MS/MS | Luo | Journal of Agricultural Science | CCSE [ccsenet.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Products and Metabolites of Ethametsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in crops such as oilseed rape (canola). Its efficacy and environmental fate are dictated by its transformation into various degradation products and metabolites. This technical guide provides a comprehensive overview of the degradation pathways, identifies the major transformation products, presents available quantitative data, and outlines the experimental methodologies used to study these processes. This information is critical for environmental risk assessment, understanding herbicide selectivity, and developing new active compounds.

Degradation Pathways of this compound

The degradation of this compound in the environment and in biological systems proceeds through several key pathways, including hydrolysis, photolysis, and metabolism in soil and plants. The primary routes of transformation involve the cleavage of the sulfonylurea bridge, N-dealkylation, O-dealkylation, and opening of the triazine ring[1][2].

Plant Metabolism

In plants, this compound is metabolized to less active compounds, a process that forms the basis of its selectivity in tolerant crops like canola. The major metabolites identified in plants such as rutabaga and oilseed rape are O-desethylthis compound and N-desmethyl-O-desethylthis compound [1]. The detoxification is rapid in tolerant species, with a half-life of 1.2 to 2.5 hours in oilseed rape, compared to 5 to 14 hours in sensitive weed species[3].

The metabolic pathway in plants can be visualized as follows:

Soil Degradation

In soil, the degradation of this compound is influenced by factors such as soil pH, temperature, and microbial activity. The degradation pathways in soil are diverse and include:

-

Cleavage of the sulfonylurea bridge: This is a major degradation route, particularly under acidic conditions.

-

N- and O-dealkylation: Similar to plant metabolism, these processes lead to the formation of various metabolites.

-

Triazine ring opening: This results in the breakdown of the heterocyclic part of the molecule[2].

While specific metabolites of this compound in soil are not extensively detailed in the available literature, studies on the related compound metsulfuron-methyl have identified metabolites such as methyl-2-sulfonyl amino benzoate, 2-amino-6-methoxy-4-methyl triazine, and saccharin, which likely arise from similar degradation pathways.

The general degradation workflow in soil can be depicted as:

Quantitative Data on Degradation

The persistence of this compound is quantified by its half-life (DT50) under various environmental conditions.

Degradation in Soil

The degradation of this compound in soil is significantly dependent on pH and temperature. In general, it is more persistent in neutral to alkaline soils than in acidic soils[2].

| Soil Type | pH | Temperature (°C) | Half-life (DT50) (days) | Reference |

| Paddy Soil | - | 6 | >100 | [4] |

| Paddy Soil | - | 25 | 16.35 | [4] |

| Paddy Soil | - | 35 | 10.35 | [4] |

| Field Trial | - | - | 34.66 | [4] |

| Various | Acidic | - | 13 - <67 | [2] |

| Various | Neutral/Weakly Basic | - | up to 67 | [2] |

Dissipation of this compound in Paddy Soil over Time

| Time (days) | Concentration at 6°C (mg/kg) | Concentration at 25°C (mg/kg) | Concentration at 35°C (mg/kg) |

| 0 | Initial Concentration | Initial Concentration | Initial Concentration |

| 1 | |||

| 5 | |||

| 7 | |||

| 14 | |||

| 21 | |||

| 30 | |||

| 90 | |||

| Note: Specific concentration values over time were not provided in a readily tabular format in the source material, but the study indicated these time points were sampled. |

Degradation in Water

This compound is relatively stable to hydrolysis at neutral and alkaline pH.

| pH | Temperature (°C) | Half-life (DT50) (days) |

| 5 | 20 | 41 |

| 7 | 20 | Stable |

| 9 | 20 | Stable |

Experimental Protocols

The study of this compound degradation and metabolism relies on established analytical methodologies, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The general frameworks for these studies often follow OECD guidelines.

Soil Degradation Studies (Following OECD Guideline 307)

A typical experimental workflow for assessing aerobic and anaerobic transformation in soil involves:

Methodology for Residue Analysis in Paddy Soil:

-

Extraction: Soil samples (20 g) are extracted with 40 mL of acetonitrile by vortexing for 15 minutes. The extract is filtered.

-

Cleanup: The filtrate is subjected to a liquid-liquid partitioning with NaCl. An aliquot of the acetonitrile layer is further cleaned up using C18 and graphitized carbon black (Carb) solid-phase extraction (SPE) materials.

-

Analysis: The final extract is analyzed by HPLC-MS/MS.

-

HPLC System: Agilent 6410 Triple Quadrupole HPLC-MS/MS or similar.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid).

-

Detection: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode[4].

-

Hydrolysis Studies (Following OECD Guideline 111)

Hydrolysis studies are conducted in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

-

Procedure: A sterile aqueous buffer solution is treated with a known concentration of this compound.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound and any hydrolysis products.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated.

Plant Metabolism Studies

-

Application: Radiolabeled ([14C]) this compound is applied to the leaves of the test plants (e.g., canola seedlings).

-

Harvesting: Plants are harvested at different time points after application.

-

Extraction: The plant material is homogenized and extracted with a suitable solvent (e.g., acetonitrile/water).

-

Analysis: The extracts are analyzed by techniques such as thermospray liquid chromatography/mass spectrometry (LC/MS) to identify and quantify the parent compound and its metabolites[3].

Conclusion

The degradation of this compound is a multifaceted process influenced by environmental conditions and biological systems. In plants, rapid metabolism to less active compounds is the basis for its selectivity. In soil, a combination of chemical and microbial processes contributes to its breakdown, with pH and temperature being key factors. While the major degradation pathways and several key metabolites have been identified, further research to quantify the formation and decline of these transformation products under various conditions would provide a more complete picture of the environmental fate of this herbicide. The experimental protocols outlined in this guide provide a foundation for conducting such studies in a standardized and reproducible manner.

References

The Persistence of Ethametsulfuron-methyl: A Technical Guide to Its Half-life in Diverse Soil Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron-methyl, a selective sulfonylurea herbicide, is pivotal in the management of broadleaf weeds in various agricultural settings. Its efficacy and environmental fate are intrinsically linked to its persistence in soil, quantified by its half-life (t½). This technical guide provides a comprehensive overview of the half-life of this compound in different soil types, the experimental protocols for its determination, and its degradation pathways. Understanding these aspects is crucial for optimizing its use, ensuring crop safety, and minimizing environmental impact.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in soil.

| Property | Value |

| Chemical Name | Methyl 2-[[[[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate |

| CAS Number | 97780-06-8 |

| Molecular Formula | C₁₅H₁₈N₆O₆S |

| Molecular Weight | 410.4 g/mol |

| Water Solubility | Moderately soluble |

| Vapor Pressure | Low |

Half-life of this compound in Soil

The half-life of this compound in soil is not a single value but a range that is highly dependent on a variety of soil and environmental factors.

Factors Influencing Degradation

The degradation rate of this compound in soil is influenced by a combination of chemical and biological factors:

-

Soil pH: This is a critical factor. Degradation is generally faster in acidic soils and slower in neutral to alkaline soils.[1][2]

-

Temperature: Higher temperatures typically accelerate the degradation process.[3][4]

-

Soil Moisture: Adequate moisture is necessary for both microbial activity and chemical hydrolysis, thus influencing the degradation rate.

-

Organic Matter Content: Soil organic matter can affect the availability of the herbicide for degradation through adsorption processes.

-

Microbial Activity: Soil microorganisms play a significant role in the breakdown of this compound.

Summary of Half-life Data in Different Soil Types

The following table summarizes the reported half-life values of this compound in various soil types under different conditions.

| Soil Type | pH | Organic Carbon (%) | Texture | Temperature (°C) | Half-life (days) | Reference |

| Acidic Clayey Red Soil | Acidic | Not specified | Clayey | Not specified | 13 - <67 | [1][2] |

| Neutral Loamy Alfisol Soil | Neutral | Not specified | Loamy | Not specified | >13 - 67 | [1][2] |

| Alkaline Sandy Vertisol Soil | Alkaline | Not specified | Sandy | Not specified | >13 - 67 | [1][2] |

| Paddy Soil | Not specified | Not specified | Not specified | 6 | >100 | [3][4] |

| Paddy Soil | Not specified | Not specified | Not specified | 25 | 16.35 | [3][4] |

| Paddy Soil | Not specified | Not specified | Not specified | 35 | 10.35 | [3][4] |

| Field Trial (Paddy Soil) | Not specified | Not specified | Not specified | Field Conditions | 34.66 | [3][4] |

Experimental Protocol for Determining Soil Half-life

The determination of the soil half-life of this compound is typically conducted following standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[5][6][7][8][9]

Principle (Based on OECD 307)

A known concentration of this compound is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions in the dark. At various time intervals, soil samples are collected and analyzed for the remaining concentration of the parent compound and the formation of major metabolites. The rate of degradation and the half-life are then calculated from these measurements.[5][6][7][8][9]

Materials and Methods

-

Test Substance: Analytical grade this compound. For detailed studies on degradation pathways, ¹⁴C-labeled this compound is often used.

-

Soil: Well-characterized soil with known properties (pH, organic carbon content, texture, microbial biomass).

-

Incubation System: A flow-through system or biometer flasks to maintain controlled temperature, moisture, and aeration, and to trap volatile degradation products like ¹⁴CO₂.

-

Analytical Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of this compound and its metabolites due to its sensitivity and selectivity.[3][4]

Experimental Conditions

-

Temperature: Typically maintained at a constant temperature, for example, 20°C or 25°C.

-

Moisture: Soil moisture is usually adjusted to 40-60% of the maximum water holding capacity.

-

Aeration: For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. For anaerobic studies, an inert gas like nitrogen is used.

-

Light: Incubation is carried out in the dark to prevent photodegradation.

-

Application Rate: The herbicide is applied at a rate relevant to its agricultural use.

Sampling and Analysis

-

Soil Sampling: Duplicate or triplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: The soil samples are extracted with a suitable organic solvent (e.g., acetonitrile).

-

Clean-up: The extracts may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Analysis: The final extracts are analyzed by HPLC-MS/MS to determine the concentration of this compound and its degradation products.

Data Analysis

The degradation of this compound in soil often follows first-order kinetics. The half-life (t½) is calculated using the following equation:

t½ = ln(2) / k

where 'k' is the first-order degradation rate constant, determined from the slope of the linear regression of the natural logarithm of the concentration versus time.

Degradation Pathway of this compound in Soil

The breakdown of this compound in the soil environment proceeds through several key transformation processes. The primary degradation pathways include the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and the opening of the triazine ring.[1][2] These transformations result in the formation of various metabolites, which are generally less herbicidally active than the parent compound.

Conclusion

The half-life of this compound in soil is a dynamic parameter significantly influenced by soil properties and environmental conditions. Its persistence is notably lower in acidic soils and at higher temperatures. The degradation of this herbicide proceeds through predictable pathways, leading to the formation of less active metabolites. A thorough understanding of these factors, determined through standardized experimental protocols, is essential for the responsible and effective use of this compound in agriculture, ensuring both weed control efficacy and environmental stewardship.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. Leaching and degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. oecd.org [oecd.org]

Ethametsulfuron-methyl: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethametsulfuron-methyl, a selective post-emergence herbicide, has played a significant role in the management of broadleaf weeds, particularly in oilseed rape (canola) cultivation. Developed and introduced by DuPont, this sulfonylurea herbicide acts by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This targeted mode of action provides effective weed control at low application rates, coupled with a favorable toxicological profile. This technical guide provides an in-depth exploration of the discovery and development history of this compound, its chemical properties, mechanism of action, synthesis, formulation, and a summary of key experimental data and protocols.

Discovery and Development

Key Milestones:

-

Initial Synthesis and Screening: Development of the this compound molecule by DuPont scientists.

-

Mode of Action Elucidation: Identification of acetolactate synthase (ALS) as the target enzyme.

-

Field Trials: Extensive testing to determine efficacy against various broadleaf weeds and establish crop tolerance, particularly in canola.

-

Toxicological and Environmental Profile Assessment: Comprehensive studies to ensure human and environmental safety.

-

Registration and Commercialization: Gaining regulatory approval for use in various countries.

Chemical Properties

| Property | Value |

| IUPAC Name | methyl 2-[[[[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate[3] |

| CAS Number | 97780-06-8[4] |

| Chemical Formula | C₁₅H₁₈N₆O₆S[3] |

| Molecular Weight | 410.4 g/mol [3] |

| Appearance | White crystalline solid[2] |

| Melting Point | 194 °C[2] |

| Water Solubility | 1.8 mg/L (at pH 5, 25°C)[2] |

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants.[5]

The inhibition of ALS by this compound leads to a rapid cessation of cell division and growth in susceptible plants.[5] This systemic herbicide is absorbed through both the roots and foliage and translocates throughout the plant, accumulating in the meristematic tissues where its inhibitory effects are most pronounced.[5] Symptoms of exposure in susceptible weeds include stunted growth, chlorosis (yellowing), and eventual necrosis, typically leading to plant death within a few weeks.[5] The selectivity of this compound for broadleaf weeds over crops like canola is attributed to the crop's ability to rapidly metabolize the herbicide into inactive compounds.

References

An In-depth Technical Guide to Ethametsulfuron-methyl (C₁₅H₁₈N₆O₆S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethametsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is effective for the post-emergence control of a wide range of broadleaf weeds, particularly in oilseed rape (canola) crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, analytical methods, and toxicological profile of this compound. Detailed experimental protocols and data are presented to support research and development activities.

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C₁₅H₁₈N₆O₆S.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | [2] |

| CAS Number | 97780-06-8 | [1][2] |

| Molecular Weight | 410.4 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 194 °C | [1] |

| Vapor Pressure | 5.8 x 10⁻¹⁵ mm Hg | [2] |

| Solubility in Water | Moderately soluble | [2] |

| pKa | 3.8 | |

| LogP (Kow) | 1.8 | [3] |

Synthesis

The synthesis of this compound involves a multi-step chemical process. A general outline of the synthesis is as follows:

-

Preparation of the Sulfonamide: The synthesis typically starts with the reaction of a substituted aminotriazine with a benzenesulfonyl chloride derivative.

-

Formation of the Sulfonyl Isocyanate: The resulting sulfonamide is then reacted with phosgene or a phosgene equivalent to form a sulfonyl isocyanate.

-

Coupling Reaction: The sulfonyl isocyanate is then coupled with another aminotriazine moiety to form the final sulfonylurea bridge.

-

Esterification: The final step involves the esterification of the carboxylic acid group to yield this compound.

A schematic of a potential synthetic route is provided below. For a detailed, step-by-step protocol, reference to specific patents such as CN106243046A and WO2017071410A1, which describe the synthesis of related sulfonylurea herbicides, may be beneficial.[4][5]

Caption: General synthetic scheme for this compound.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound exerts its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[6] This pathway is present in plants and microorganisms but absent in animals, which contributes to the selective toxicity of sulfonylurea herbicides.[6]

Inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. The binding of this compound to ALS is thought to be at or near the active site, preventing the substrate from binding.

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Protocols

Analysis of this compound in Soil by HPLC-MS/MS

This protocol is adapted from the method described by Ye et al. (2006) for the analysis of this compound residues in soil.[7]

4.1.1. Sample Preparation and Extraction

-

Air-dry soil samples in the shade and sieve through a 40-mesh sieve.

-

Weigh 20 g of the prepared soil into a 250 mL triangular flask.

-

Add 40 mL of acetonitrile and vortex for 15 minutes.

-

Filter the extract and discard the solid residue.

-

Transfer the filtrate to a polyethylene tube containing 5 g of NaCl.

-

Vortex for 1 minute and allow the layers to separate for 15 minutes.

-

Transfer 0.2 mL of the supernatant (acetonitrile layer) to a 20 mL graduated centrifuge tube and dilute to 10 mL with acetonitrile.

-

Transfer 1 mL of the diluted extract into an Eppendorf tube containing 10 mg of C18 and 15 mg of graphitized carbon black (Carb).

-

Vortex vigorously for 30 seconds and centrifuge at 8200 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.

4.1.2. HPLC-MS/MS Conditions

-

HPLC System: Agilent 6410 Triple Quadrupole HPLC-MS/MS or equivalent.[7]

-

Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent.[8]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

Caption: Experimental workflow for the analysis of this compound in soil.

Acetolactate Synthase (ALS) Activity Assay

This protocol provides a general method for determining ALS enzyme activity, which can be adapted to study the inhibitory effects of compounds like this compound. The assay is based on the colorimetric detection of acetoin, a product of the enzymatic reaction.[6][9][10][11]

4.2.1. Reagents

-

Assay Buffer: Phosphate buffer (pH 7.5) containing MgCl₂, thiamine pyrophosphate (TPP), and FAD.

-

Substrate Solution: Sodium pyruvate solution.

-

Stopping Solution: H₂SO₄ solution.

-

Color Reagents: α-naphthol and creatine solutions.

4.2.2. Procedure

-

Enzyme Extraction: Extract the ALS enzyme from plant tissue or microbial cells. This typically involves homogenization in a suitable buffer followed by centrifugation to obtain a crude enzyme extract.

-

Assay Reaction:

-

In a microplate well, combine the enzyme extract with the assay buffer.

-

Initiate the reaction by adding the pyruvate substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

-

Stopping the Reaction and Color Development:

-

Stop the reaction by adding the H₂SO₄ solution.

-

Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin.

-

Add the α-naphthol and creatine solutions and incubate at 60°C for another 15 minutes to develop the color.

-

-

Measurement: Measure the absorbance at 525 nm using a microplate reader. The intensity of the color is proportional to the ALS activity.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme extract with varying concentrations of the herbicide before adding the substrate.

Caption: General workflow for an in vitro ALS activity assay.

Toxicological Profile

This compound exhibits low acute toxicity to mammals.[1][2] A summary of key toxicological data is presented in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | [1] |

| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg | [1] |

| Acute Inhalation LC₅₀ | Rat | > 5.7 mg/L | [1] |

| Skin Irritation | Rabbit | Non-irritating | [1] |

| Eye Irritation | Rabbit | Irritating | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [1] |

This compound is not considered to be carcinogenic or mutagenic.[1] Developmental and reproductive toxicity studies have shown no adverse effects at doses that are not maternally toxic.[12]

Environmental Fate and Ecotoxicology

This compound is moderately persistent in soil and has the potential to leach into groundwater.[2] Its degradation in soil is influenced by factors such as pH, temperature, and microbial activity. The half-life in soil can range from approximately 16 to over 100 days depending on the conditions.[8][13]

The ecotoxicological profile of this compound indicates low toxicity to birds and fish.[2] However, it can be toxic to aquatic plants and moderately toxic to honeybees.[2] A summary of ecotoxicological data is provided in Table 3.

Table 3: Ecotoxicological Data for this compound

| Organism | Endpoint | Value | Reference |

| Bobwhite Quail | Acute Oral LD₅₀ | > 2250 mg/kg | |

| Mallard Duck | Acute Oral LD₅₀ | > 2250 mg/kg | |

| Rainbow Trout | 96-hour LC₅₀ | > 150 mg/L | |

| Bluegill Sunfish | 96-hour LC₅₀ | > 150 mg/L | |

| Daphnia magna | 48-hour EC₅₀ | > 150 mg/L | |

| Honeybee | Acute Contact LD₅₀ | > 25 µ g/bee |

Conclusion

This technical guide has provided a detailed overview of the core scientific and technical aspects of this compound. The information presented, including its chemical properties, synthesis, mechanism of action, analytical methods, and toxicological profile, serves as a valuable resource for researchers, scientists, and professionals in the fields of agriculture, environmental science, and drug development. The structured data tables and detailed experimental workflows and signaling pathway diagrams are intended to facilitate further research and a deeper understanding of this important sulfonylurea herbicide.

References

- 1. epa.gov [epa.gov]

- 2. This compound (Ref: DPX-A7881) [sitem.herts.ac.uk]

- 3. This compound | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106243046A - Preparation method of mesosulfuron-methyl - Google Patents [patents.google.com]

- 5. WO2017071410A1 - Process for preparing novel crystalline form of iodosulfuron-methyl-sodium and use - Google Patents [patents.google.com]

- 6. biogot.com [biogot.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]

- 10. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 12. Federal Register :: Ethametsulfuron Methyl; Pesticide Tolerance [federalregister.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Ethametsulfuron-methyl Residues in Environmental and Agricultural Samples by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethametsulfuron-methyl is a sulfonylurea herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in environmental and agricultural matrices is crucial to ensure food safety and environmental protection. This application note presents a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound residues. The described protocol is applicable to a range of sample types, including soil, water, and plant materials, with appropriate modifications to the sample preparation procedure.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is dependent on the matrix. Below are generalized procedures for soil and plant matrices based on common extraction and cleanup techniques.

1.1. Soil Samples

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Extraction:

-

Weigh 20 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 40 mL of acetonitrile to the tube.

-

Vortex vigorously for 15 minutes to ensure thorough extraction of the analyte.

-

Centrifuge the sample at 8000 rpm for 5 minutes.

-

-

Cleanup:

-

Transfer the supernatant to a new 50 mL centrifuge tube containing 5 g of sodium chloride (NaCl).

-

Vortex for 1 minute and allow the layers to separate for 15 minutes.

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 10 mg of C18 sorbent and 15 mg of graphitized carbon black (Carb).

-

Vortex for 30 seconds and then centrifuge at 8200 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.[1][2]

-

1.2. Plant Matrices (e.g., Wheat Grain, Chenpi)

This protocol utilizes an acidified QuEChERS approach for effective extraction from complex plant materials.[3]

-

Extraction:

-

Weigh 5 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% (v/v) formic acid.

-

Vortex for 10 minutes.

-

Add 3 g of anhydrous magnesium sulfate (MgSO₄) and 2 g of NaCl.

-

Shake vigorously for 10 minutes and then centrifuge at 8000 rpm for 5 minutes.

-

-

Cleanup:

-

Transfer 1.5 mL of the supernatant into a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent.

-

Vortex for 1 minute and centrifuge at high speed.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[3]

-

HPLC-MS/MS Analysis

The following instrumental parameters provide a robust method for the separation and detection of this compound.

2.1. HPLC Conditions

-

Instrument: Agilent 6410 Triple Quadrupole HPLC-MS/MS or equivalent.[1]

-

Column: Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.[1]

-

Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium acetate.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 35 °C.[1]

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 5 95 4.0 5 95 4.1 95 5 | 6.0 | 95 | 5 |

2.2. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

-

Capillary Voltage: 4.0 kV.

-

Source Temperature: 120 °C.[2]

-

Desolvation Temperature: 350 °C.[2]

-

Desolvation Gas Flow: 650 L/h (Nitrogen).[2]

-

Cone Gas Flow: 50 L/h (Nitrogen).[2]

-

Collision Gas: Nitrogen.[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound (Quantifier) 411.2 168.1 30 | this compound (Qualifier) | 411.2 | 196.1 | 15 |

Data Presentation

The following tables summarize the quantitative performance data of the HPLC-MS/MS method for this compound analysis in various matrices.

Table 1: Method Validation Parameters for this compound.

| Parameter | Result |

| Linearity Range | 0.001 - 0.1 mg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 1.10 x 10⁻⁶ ng (in paddy soil)[1][2] |

| Limit of Quantification (LOQ) | 1.27 x 10⁻³ µg/kg (in paddy soil)[1][2] |

Table 2: Recovery and Precision Data in Spiked Paddy Soil Samples. [1][2]

| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |

| 0.2 | 100.16 | 7.42 |

| 2.0 | 85.56 | 9.69 |

Visualizations

Caption: Experimental workflow for this compound residue analysis.

References

Application Notes and Protocols for Ethametsulfuron-methyl Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of ethametsulfuron-methyl (ESM), a selective sulfonylurea herbicide, from soil and plant matrices. The protocols are designed to yield high-quality extracts suitable for analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

I. Extraction from Soil Matrices

This section details a robust method for the extraction and cleanup of this compound from soil samples, adapted from established protocols for residue analysis in paddy soils.[1][2][3]

Quantitative Data Summary

The following table summarizes the performance of the described method for the analysis of this compound in soil.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.10 x 10⁻⁶ ng | [1][2][3] |

| Limit of Quantification (LOQ) | 1.27 x 10⁻³ µg/kg | [1][2][3] |

| Fortification Level | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |

| 0.2 mg/kg | 100.16 | 7.42 |

| 2 mg/kg | 85.56 | 9.69 |

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Soil

This protocol is suitable for determining ESM residues in various soil types.

1. Sample Preparation:

-

Collect topsoil samples (0-10 cm depth).

-

Air-dry the soil samples in the shade.

-

Sieve the dried soil through a 40-mesh sieve to remove large debris and ensure homogeneity.

2. Extraction:

-

Weigh 20 g of the prepared soil sample into a 250 mL triangular flask.

-

Add 40 mL of acetonitrile to the flask.

-

Vortex the mixture for 15 minutes to ensure thorough extraction of ESM from the soil particles.

-

Filter the extract to separate the supernatant from the soil sediment.

3. Liquid-Liquid Partitioning and Cleanup:

-

Transfer the filtrate to a polyethylene tube pre-loaded with 5 g of NaCl.

-

Vortex for 1 minute to induce phase separation and stand for 15 minutes.

-

Carefully transfer 1 mL of the upper acetonitrile layer into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carbograph.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge the sample at 8200 rpm for 5 minutes.

-

The resulting supernatant is ready for HPLC-MS/MS analysis.

Experimental Workflow: Soil Extraction

Caption: Workflow for this compound extraction from soil.

II. Extraction from Plant Matrices (Rape Seed/Canola)

This section provides two protocols for the extraction of this compound from rape seed (canola), a primary crop where this herbicide is applied.[4][5][6]

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound in rape seed.

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.02 mg/kg | [4] |

| Extraction Method | Analytical Method | Validation Status |

| Solvent Extraction | HPLC/MSD | Validated |

| Solvent Extraction | LC/MS-MS | Confirmation |

Experimental Protocol 1: Solvent Extraction for Rape Seed

This method is a validated enforcement method for the determination of ESM residues in rape seed.[4]

1. Sample Preparation:

-

Homogenize the rape seed sample to a fine powder.

2. Extraction:

-

Extract the homogenized sample with a mixture of acetonitrile and hexane (70:30, v/v).

3. Partitioning and Cleanup:

-

Partition the extract against ethyl acetate.

-

Perform a cleanup step using solid-phase chromatography.

4. Analysis:

-

The final extract is analyzed by reverse-phase HPLC with mass spectrometric detection (HPLC/MSD).

-

Confirmation of the analyte can be performed using LC/MS-MS.[4]

Experimental Protocol 2: Proposed QuEChERS Method for Rape Seed (Canola)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used approach for pesticide residue analysis in food matrices. While a specific QuEChERS protocol for ESM in canola is not extensively documented in the provided search results, a general protocol can be adapted based on methods for other sulfonylureas in similar matrices.

1. Sample Preparation:

-

Homogenize 10-15 g of the canola seed sample. For dry samples, consider adding a small amount of water to improve extraction efficiency.

2. Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of acidic pesticides).

-

Shake vigorously for 1 minute.

-

Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately shake for 1 minute to prevent the agglomeration of salts.

-

Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA, C18, or a combination). For oil-rich matrices like canola, C18 is recommended to remove lipids.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

4. Analysis:

-

The final extract is ready for analysis by LC-MS/MS.

Experimental Workflow: Plant Matrix Extraction

Caption: General workflow for this compound extraction from plant matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamics of this compound Residue in Paddy Soils Revealed by HPLC-MS/MS [ideas.repec.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Ethametsulfuron methyl metabolism and crop selectivity in spring oilseed rape (Brassica napus L.) [agris.fao.org]

- 6. pomais.com [pomais.com]

Application Note: Determination of Ethametsulfuron-methyl in Canola Seeds by QuEChERS Extraction and LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative determination of Ethametsulfuron-methyl residues in canola seeds. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for residue monitoring and ensuring compliance with regulatory limits.

Introduction

This compound is a selective sulfonylurea herbicide used for the control of broadleaf weeds in canola crops.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for this compound in canola (rapeseed) to ensure food safety. For instance, Canada has set an MRL of 0.02 ppm for rapeseed (canola).[2] Accurate and reliable analytical methods are therefore essential for monitoring these residue levels in canola seeds.

The QuEChERS approach has become a standard for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent consumption.[3] This application note provides a detailed protocol based on the QuEChERS method, optimized for the extraction and cleanup of this compound from the complex matrix of canola seeds, followed by sensitive and selective quantification by LC-MS/MS.

Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).

-

Standards: this compound analytical standard (purity >98%).

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquohydrate. Dispersive solid-phase extraction (d-SPE) sorbents such as primary secondary amine (PSA) and C18.

-

Equipment: High-speed blender or grinder, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Sample Preparation and Extraction

-

Homogenization: Grind a representative sample of canola seeds into a fine, uniform powder using a high-speed blender.

-

Extraction:

-

Weigh 5 g (± 0.05 g) of the homogenized canola seed powder into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrumental parameters. These may need to be optimized for the specific instrument used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol or Acetonitrile with 0.1% Formic Acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: As per instrument recommendation (e.g., 120 °C).

-

Desolvation Temperature: As per instrument recommendation (e.g., 450 °C).

-

Desolvation Gas Flow: As per instrument recommendation (e.g., 1000 L/hr).

Table 1: this compound MRM Transitions

-

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |

| This compound | 411.2 | 168.1 | 30 | 196.1 | 15 |

Data Presentation

The performance of this method is expected to be similar to that observed for other sulfonylurea herbicides in comparable seed matrices. The following table summarizes typical validation data.

Table 2: Method Validation Data for Sulfonylurea Herbicides in Seed Matrices

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.5 - 1.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/kg |

| Recovery (at 10, 50, and 100 µg/kg) | 85% - 110% |

| Precision (RSDr) | < 15% |

| Precision (RSDR) | < 20% |

Note: This data is based on the analysis of other sulfonylureas in edible seeds and serves as a guideline.[4][5] Method validation should be performed for this compound in canola seeds to establish specific performance characteristics.

Visualizations

Caption: Experimental workflow for this compound analysis in canola seeds.

Conclusion

The described QuEChERS extraction and LC-MS/MS analysis method provides a reliable and sensitive approach for the determination of this compound residues in canola seeds. The protocol is straightforward, uses common laboratory equipment and reagents, and is suitable for high-throughput analysis. This method can be readily implemented in analytical laboratories for routine monitoring and to ensure compliance with food safety regulations. It is recommended to perform a full method validation in the specific laboratory environment to ensure the quality and accuracy of the results.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of sulfonylurea pesticide residues in edible seeds used as nutraceuticals by QuEChERS in combination with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethametsulfuron-methyl in Canola Broadleaf Weed Control

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of ethametsulfuron-methyl for the selective control of broadleaf weeds in canola (oilseed rape). The information is intended to guide research, experimental design, and the development of weed management strategies.

Active Ingredient and Formulation

| Parameter | Description |

| Active Ingredient | This compound |

| Chemical Class | Sulfonylurea |

| Formulation | Commonly available as a 75% Water Dispersible Granule (WDG) |

| CAS Number | 97780-06-8 |

| Chemical Formula | C15H18N6O7S2 |

Mechanism of Action

This compound is a selective, systemic, post-emergence herbicide.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthesis pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3]

By inhibiting ALS, this compound disrupts protein synthesis, which is vital for cell division and plant growth.[1][3] This leads to a rapid cessation of growth in susceptible broadleaf weeds, followed by symptoms such as leaf chlorosis and eventual plant death.[1] The herbicide is absorbed through both the leaves and roots and is translocated throughout the plant's vascular system to the meristematic tissues where it exerts its effect.[1][3]

Signaling Pathway of ALS Inhibition

References

Application Notes and Protocols for Tank Mixing Ethametsulfuron-methyl for Broad-Spectrum Weed Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethametsulfuron-methyl in tank mixtures with various graminicides to achieve broad-spectrum weed control in oilseed rape (canola). The information is based on published research and technical guidelines, offering insights into efficacy, crop safety, and experimental protocols.

Introduction

This compound is a selective, post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in susceptible plants.[1] To expand the weed control spectrum to include grass weeds, this compound is commonly tank-mixed with graminicides (grass herbicides). This practice can enhance weed control efficacy, manage herbicide resistance, and reduce the number of field applications, thereby saving time and resources.[1]

This document details the application of this compound in tank mixtures with three common graminicides: sethoxydim, clethodim, and quizalofop-p-ethyl.

Herbicide Profiles

| Herbicide | Chemical Group | HRAC/WSSA Group | Primary Target Weeds |

| This compound | Sulfonylurea | Group 2 (B) | Annual Broadleaf Weeds |

| Sethoxydim | Cyclohexanedione ("Dim") | Group 1 (A) | Annual and Perennial Grasses |

| Clethodim | Cyclohexanedione ("Dim") | Group 1 (A) | Annual and Perennial Grasses |

| Quizalofop-p-ethyl | Aryloxyphenoxypropionate ("Fop") | Group 1 (A) | Annual and Perennial Grasses |

Efficacy of Tank Mixtures

Tank-mixing this compound with a graminicide provides a broader spectrum of weed control than when either herbicide is used alone. However, the efficacy can be influenced by the specific tank-mix partner, weed species present, and environmental conditions.

This compound + Sethoxydim

A standard treatment in conventional canola, the tank mix of this compound and sethoxydim provides control of both broadleaf and grass weeds. While effective, studies have shown that in some instances, herbicide-tolerant canola systems using other active ingredients may offer yield advantages ranging from 13% to 39% over the sethoxydim plus ethametsulfuron treatment.

This compound + Clethodim

Research has indicated a synergistic effect when this compound (Salsa 75 WG) is tank-mixed with clethodim (Select super 120 EC), particularly when used with the adjuvant Codacide.[1] This suggests that the combination may provide enhanced control of certain weed species compared to the additive effect of the individual herbicides.

This compound + Quizalofop-p-ethyl

The tank mixture of this compound (Salsa 75 WG) with quizalofop-p-ethyl (Targa super 5 EC) has demonstrated high efficacy, especially when combined with the adjuvant Trend.[1]

Table 1: Weed Control Efficacy of this compound Tank Mixes in Winter Oilseed Rape

| Weed Species | This compound + Clethodim (% Control) | This compound + Quizalofop-p-ethyl (% Control) |

| Sinapis arvensis (Wild Mustard) | 98 | 97 |

| Raphanus raphanistrum (Wild Radish) | 97 | 96 |

| Chenopodium album (Common Lambsquarters) | 95 | 93 |

| Polygonum aviculare (Prostrate Knotweed) | 92 | 90 |

| Coriandrum sativum (Volunteer Coriander) | 96 | 95 |

| Silybum marianum (Milk Thistle) | 97 | 96 |

Data adapted from Delchev and Barakova, 2018. Efficacy was assessed using the 100% scale of the European Weed Research Society (EWRS).[1]

Crop Safety and Antagonism

While tank-mixing offers benefits, it can also lead to reduced efficacy of one or both herbicides (antagonism) or increased crop injury (phytotoxicity).

-

Antagonism: The mixing of some broadleaf and grass herbicides can sometimes reduce the effectiveness of the grass herbicide. This is a known phenomenon and should be considered when selecting tank-mix partners.

-

Crop Injury: Canola can be sensitive to certain herbicide combinations, especially under stressful environmental conditions. Symptoms of herbicide injury can include stunting, yellowing, and purpling of leaves.[2] It is crucial to adhere to recommended application timings and rates to minimize the risk of crop damage.

Experimental Protocols

The following protocols outline the general methodology for conducting field trials to evaluate the efficacy and crop safety of this compound tank mixtures.

Experimental Design and Setup

-

Trial Design: Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended to account for field variability.

-

Plot Size: A suitable plot size for herbicide trials is typically 20 m².[1]

-

Crop: Use a conventional canola (oilseed rape) variety, such as Maximus hybrid РХ113, that does not have specific herbicide tolerance traits.[1]

-

Seeding: Sow the crop according to standard agronomic practices for the region.

-

Treatments: Include an untreated control, each herbicide applied alone, and the proposed tank mixtures. It is also advisable to include a weed-free control for yield potential assessment.

Herbicide Application

-

Timing: Apply post-emergence when the canola is at the 2-4 leaf stage and weeds are young and actively growing.

-

Application Equipment: Use a calibrated plot sprayer with flat fan nozzles to ensure uniform coverage. A spray volume of 200 L/ha at a pressure of 300 kPa is a common standard.

-

Adjuvants: Include appropriate adjuvants as recommended by the herbicide labels. For example, Trend 90 or Codacide have been used in studies with this compound tank mixes.[1]

Data Collection and Assessment

-

Weed Control Efficacy:

-

Visually assess weed control at 14, 28, and 56 days after application.[3]

-

Use a percentage scale (0% = no control, 100% = complete control) or a standardized rating system like the European Weed Research Society (EWRS) 100% visual scale.[1][4]

-

For more quantitative data, conduct weed counts and biomass sampling from quadrats placed randomly within each plot.

-

-

Crop Injury (Phytotoxicity):

-

Crop Yield:

-

Harvest the plots at crop maturity.

-

Measure the grain yield for each plot and adjust for moisture content.

-

Collect subsamples to determine seed quality parameters such as oil content.

-

Visualizations

Signaling Pathway of this compound

Caption: Mode of action of this compound.

Experimental Workflow for Tank Mix Evaluation